2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid
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Overview
Description
2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C17H10N2O2S and its molecular weight is 306.34. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Probes
A study synthesized novel derivatives of 2-(1,3-benzothiazol-2-yl)quinoline, which exhibited significant fluorescence in various solvents. These compounds, including some emitting green light, showed potential as fluorescent probes due to their photophysical properties like high quantum yield and Stokes shift (Bodke, Shankerrao, & Harishkumar, 2013).
Antimicrobial Activity
Compounds containing the 2-(1,3-benzothiazol-2-yl)quinoline structure demonstrated antimicrobial activity against various bacteria, including gram-positive and gram-negative strains. The study highlights the promising antimicrobial properties of these quinoline derivatives (Shaban et al., 2008).
Antiallergic and Anticancer Potential
Research into the synthesis of carboxylic acids derived from quinoline and other structures, including 2-(1,3-benzothiazol-2-yl)quinoline, showed potent antiallergic activity. These compounds were found to be effective in in vivo models, suggesting their potential in clinical antiallergic applications. Furthermore, some derivatives displayed promising anticancer properties (Ager et al., 1988).
Antibacterial and Antioxidant Agents
A study synthesized quinolone derivatives linked to benzothiazole, showing high to moderate activity as antibacterial and antioxidant agents. This research indicates the potential of these compounds in therapeutic applications (Abdelgawad, Lamie, & Ahmed, 2016).
QSAR Modeling for Antibacterial Agents
Quantitative structure–activity relationship (QSAR) modeling of synthesized compounds, including those with 2-(1,3-benzothiazol-2-yl)quinoline structures, revealed significant antibacterial activity. This approach helps in understanding the structural basis for their antimicrobial properties (Sharma et al., 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2S/c20-17(21)11-9-14(18-12-6-2-1-5-10(11)12)16-19-13-7-3-4-8-15(13)22-16/h1-9H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSNDFWBSLYBJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4S3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.